molecular formula C13H18OS B14543542 Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- CAS No. 62162-23-6

Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]-

Cat. No.: B14543542
CAS No.: 62162-23-6
M. Wt: 222.35 g/mol
InChI Key: MYXABGQXWNQNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- is an organic compound with a complex structure that includes a benzene ring substituted with an ethoxymethyl group and a butenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- typically involves multiple steps. One common method includes the reaction of benzene with ethoxymethyl chloride in the presence of a base to form the ethoxymethylbenzene intermediate. This intermediate is then reacted with 3-butenylthiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the thio group to a thiol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzene and bromobenzene derivatives.

Scientific Research Applications

Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- involves its interaction with specific molecular targets. The ethoxymethyl and butenylthio groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (ethoxymethyl)-: Similar structure but lacks the butenylthio group.

    Phenethoxybenzene: Contains a phenoxy group instead of the ethoxymethyl group.

Uniqueness

Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]- is unique due to the presence of both ethoxymethyl and butenylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62162-23-6

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-ethoxypent-4-en-2-ylsulfanylbenzene

InChI

InChI=1S/C13H18OS/c1-3-8-13(11-14-4-2)15-12-9-6-5-7-10-12/h3,5-7,9-10,13H,1,4,8,11H2,2H3

InChI Key

MYXABGQXWNQNEL-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CC=C)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.